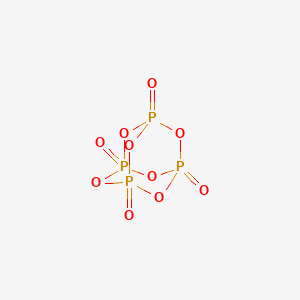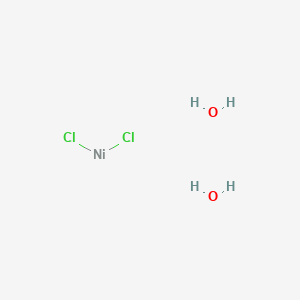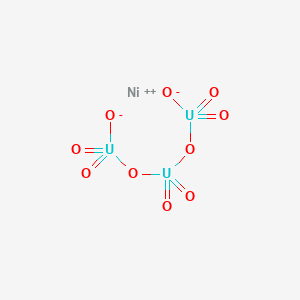
4-(4-nitrophényl)-4H-1,2,4-triazole
Vue d'ensemble
Description
4-(4-nitrophenyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The 4-nitrophenyl group attached to the triazole ring indicates the presence of a nitro functional group, which is known to confer certain electronic and physical properties to the molecule .
Synthesis Analysis
The synthesis of 4-(4-nitrophenyl)-4H-1,2,4-triazole derivatives can be achieved through various methods. One approach involves a multicomponent reaction of aldehydes, nitroalkanes, and sodium azide, which has been found to be advantageous with the slow addition of nitroalkane and the presence of NaHSO3/Na2SO3 . Another method includes the reaction of 2-aryl-1-bromo-1-nitroethenes or 2-aryl-1,2-dibromo-2-nitroethanes with sodium azide in different solvents . Additionally, the mechanochemical treatment has been used to synthesize related compounds, demonstrating the versatility of synthetic approaches for triazole derivatives .
Molecular Structure Analysis
The molecular structure of 4-(4-nitrophenyl)-4H-1,2,4-triazole derivatives has been characterized by various spectroscopic techniques and, in some cases, by single-crystal X-ray studies. The triazole ring and the nitro group form specific dihedral angles with the phenyl ring, which can influence the overall geometry and electronic properties of the molecule . The presence of substituents on the phenyl ring can significantly affect the molecular structure and, consequently, the physical and chemical properties of the compound .
Chemical Reactions Analysis
The chemical reactivity of 4-(4-nitrophenyl)-4H-1,2,4-triazole derivatives is influenced by the nitro group and the triazole ring. Nitration reactions have been studied, showing patterns of reactivity that resemble those of related heterocyclic compounds . The presence of the nitro group can also affect the luminescence properties of related rhenium complexes, indicating a high probability of non-radiative deactivation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4-nitrophenyl)-4H-1,2,4-triazole derivatives are diverse and can be tailored by modifying the substituents on the phenyl ring. For instance, the introduction of a chlorine atom on the para position of the benzyl group has been shown to significantly improve bioactivity . The crystal structures of these compounds often exhibit π-π stacking interactions, which contribute to the crystal cohesion and may influence the material's properties . Furthermore, the nitro group can impact the thermal stability and detonation properties of energetic materials derived from triazole compounds .
Applications De Recherche Scientifique
Substrat chromogène pour les phosphatases
Le 4-(4-nitrophényl)-4H-1,2,4-triazole est utilisé comme substrat chromogène pour la détermination des phosphatases acides et alcalines . Cette application est particulièrement utile en recherche biochimique où l'activité de ces enzymes doit être quantifiée.
Détection de gaz
Le composé a été utilisé dans le développement d'un capteur optique pour la détection de gaz de sulfure d'hydrogène (H2S) et d'éthanediamine . Le capteur est basé sur le spectre d'absorption de la tétrakis(4-nitrophényl)porphyrine (TNPP) immobilisée dans une membrane Nafion et déposée sur une lame de verre de guide d'ondes optique .
Essais d'activité des estérases et des lipases
Le this compound peut être utilisé comme substrat dans des essais d'activité des estérases et des lipases . Ces enzymes sont importantes dans divers processus biologiques, et leur activité peut être indicative de certains états de santé.
Mimique de l'hydrolyse de la liaison phosphodiester de l'ARN
Le phosphate de 2-hydroxypropyle 4-nitrophényle (HPNP), un dérivé du this compound, a été étudié pour son rôle dans la mimique de l'hydrolyse de la liaison phosphodiester de l'ARN. Cette recherche est importante pour comprendre le comportement chimique de l'ARN.
Safety and Hazards
Mécanisme D'action
Target of Action
Related compounds such as 4-nitrophenyl phosphate have been shown to interact withLow molecular weight phosphotyrosine protein phosphatase and Dual specificity protein phosphatase 23 . These enzymes play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and metabolism.
Mode of Action
It’s worth noting that nitrophenol-based compounds are often reduced to their corresponding aminophenols . This reduction process can be catalyzed by various nanostructured materials .
Biochemical Pathways
4-nitrophenol, a related compound, is a product of the enzymatic cleavage of several synthetic substrates used to assay various glycosidase enzymes . This suggests that 4-(4-nitrophenyl)-4H-1,2,4-triazole might also influence enzymatic activities and associated biochemical pathways.
Result of Action
The reduction of nitrophenol-based compounds can lead to the formation of aminophenols , which may have various biological effects depending on the cellular context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-nitrophenyl)-4H-1,2,4-triazole. For instance, the reduction of 4-nitrophenol, a related compound, is influenced by the presence of alcohols in the reaction medium . This suggests that the solvent environment could also impact the activity of 4-(4-nitrophenyl)-4H-1,2,4-triazole.
Propriétés
IUPAC Name |
4-(4-nitrophenyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-5-9-10-6-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERNWUNKACPDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16759-47-0 | |
| Record name | 4-(4-Nitrophenyl)-4H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16759-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the luminescent properties of 4-(4-nitrophenyl)-4H-1,2,4-triazole?
A1: The research indicates that the single crystal form of 4-(4-nitrophenyl)-4H-1,2,4-triazole exhibits luminescence. Specifically, it has an excitation wavelength (λex) of 330 nm and an emission wavelength (λem) of 550 nm. [] This suggests its potential use as an intermediate in the development of luminescent materials.
Q2: How is 4-(4-nitrophenyl)-4H-1,2,4-triazole synthesized?
A2: The provided abstract describes a synthesis method involving the reaction of 4-nitroaniline and diformylhydrazine at 150°C for 24 hours. [] Following the reaction, the mixture is cooled, and the precipitate is dissolved in hot methanol. Slow volatilization of the filtrate yields the desired white solid product, 4-(4-nitrophenyl)-4H-1,2,4-triazole, with a reported yield of 85%. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)






![Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B91074.png)